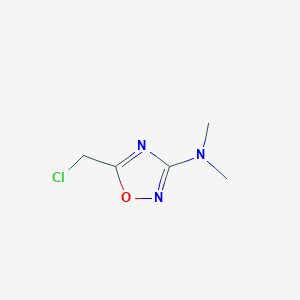
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Descripción general
Descripción
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C5H8ClN3O and its molecular weight is 161.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloromethyl group and a dimethylamino substituent on the oxadiazole ring. Its molecular formula is with a molecular weight of approximately 161.59 g/mol.
Biological Activities
-
Anticancer Properties :
- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown activity against human colon adenocarcinoma (HT-29) and human ovarian adenocarcinoma (OVXF 899) with IC50 values in the low micromolar range .
- A specific study reported that modifications of related oxadiazole compounds enhanced their antiproliferative activities significantly .
-
Antimicrobial Activity :
- Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against various pathogens. The structure allows for interaction with bacterial enzymes and receptors, leading to inhibition of growth .
- For example, 1,2,4-oxadiazole derivatives have been evaluated for their efficacy against Plasmodium falciparum, exhibiting moderate activity in vitro .
- Anti-inflammatory and Analgesic Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. Among them, a derivative structurally related to this compound exhibited an IC50 value of approximately 2.76 µM against OVXF 899 cells, indicating potent anticancer properties .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a series of oxadiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .
Data Summary
Propiedades
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)10-8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPQEQPJQATWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















